molecular formula C20H22ClN5O3 B2577434 8-(5-Chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione CAS No. 887467-73-4

8-(5-Chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione

Cat. No. B2577434
CAS RN: 887467-73-4
M. Wt: 415.88
InChI Key: CPRUGNMOTVMVTD-UHFFFAOYSA-N
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Description

8-(5-Chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C20H22ClN5O3 and its molecular weight is 415.88. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Molecular Docking Studies

This compound is part of a class of molecules investigated for their affinity towards serotoninergic and dopaminergic receptors. These studies aim to identify potential therapeutic agents for treating conditions such as depression and anxiety. For instance, compounds with the purine-2,4-dione nucleus, similar in structure to the specified compound, have shown higher affinity values than their counterparts. Detailed docking studies have highlighted the importance of substituents at specific positions of the imidazo[2,1-f]purine-2,4-dione system, essential for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors. Preliminary pharmacological in vivo studies have suggested the potential of certain derivatives as anxiolytic and antidepressant agents (Zagórska et al., 2015).

Synthesis and Antiviral Activity

Research on similar purine derivatives has also explored their synthesis and antiviral activities. The first chemical synthesis of related purine analogues and their testing against various viruses in tissue culture have provided insights into moderate activities at nontoxic levels, suggesting a path for developing new antiviral compounds (Kim et al., 1978).

Novel Synthesis Approaches

New methods for synthesizing imidazo[1,2,3-cd]purine derivatives have been developed, illustrating the versatility and potential of purine-based compounds in medicinal chemistry. These methods facilitate the creation of compounds with varied pharmacological activities, opening avenues for the development of new therapeutic agents (Simo et al., 1998).

Biological Evaluation of Derivatives

Further studies have synthesized and evaluated derivatives of imidazo[2,1-f]purine-2,4-dione, highlighting their potential as serotonin receptor ligands and their preliminary pharmacological activities. These evaluations indicate the promise of such compounds in treating psychiatric disorders, with some showing comparable effects to established medications in animal models (Zagórska et al., 2009).

Quantum Chemical Studies

Quantitative investigations into the intermolecular interactions present in derivatives of xanthine, a structural relative, have provided insights into the potential applications of these molecules in designing new materials. Such studies reveal the anisotropic distribution of interaction energies, crucial for understanding the molecular basis of their pharmacological activities (Shukla et al., 2020).

properties

IUPAC Name

6-(5-chloro-2-methylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O3/c1-5-29-9-8-24-18(27)16-17(23(4)20(24)28)22-19-25(16)11-13(3)26(19)15-10-14(21)7-6-12(15)2/h6-7,10-11H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRUGNMOTVMVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=CC(=C4)Cl)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(5-Chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione

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